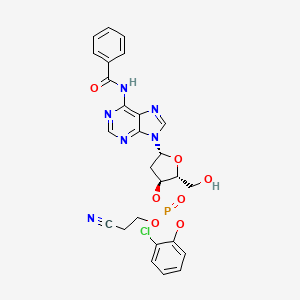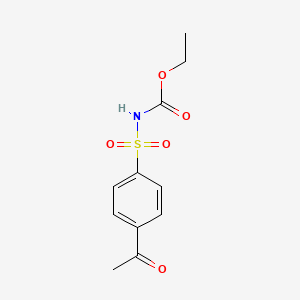
Ethyl 4-acetylphenylsulphonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-acetylphenylsulphonylcarbamate is a chemical compound with the molecular formula C11H13NO5S It is known for its unique structure, which includes an ethyl carbamate group attached to a 4-acetylphenylsulphonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-acetylphenylsulphonylcarbamate typically involves the reaction of 4-acetylphenylsulfonyl chloride with ethyl carbamate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the base used can be triethylamine or pyridine. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and automated systems to precisely control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetylphenylsulphonylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl 4-acetylphenylsulphonylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-acetylphenylsulphonylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity. The acetyl group can also participate in acetylation reactions, modifying the function of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Known for its use in the synthesis of various organic compounds.
4-acetylphenylsulfonyl chloride: Used as a reagent in organic synthesis.
Sulfonylureas: A class of compounds with similar sulfonyl groups, used in medicine as antidiabetic agents
Uniqueness
Ethyl 4-acetylphenylsulphonylcarbamate is unique due to its combined functional groups, which provide a distinct reactivity profile. This makes it valuable in the synthesis of complex molecules and in applications requiring specific chemical modifications .
Properties
CAS No. |
61827-68-7 |
|---|---|
Molecular Formula |
C11H13NO5S |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
ethyl N-(4-acetylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H13NO5S/c1-3-17-11(14)12-18(15,16)10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) |
InChI Key |
DDNCKBTWKYSFTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)
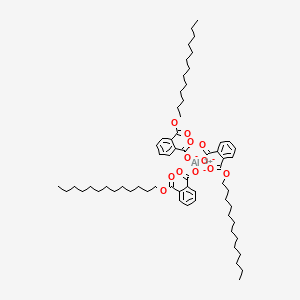
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)
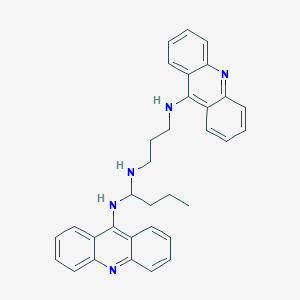
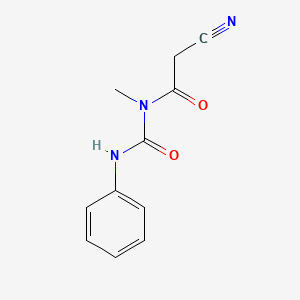
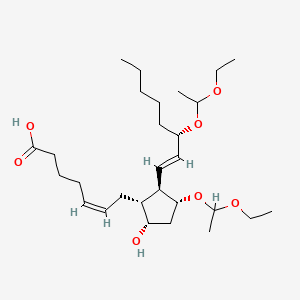
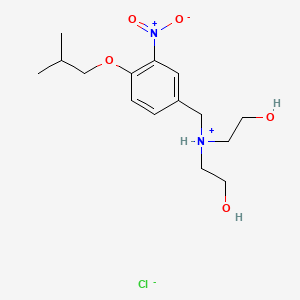
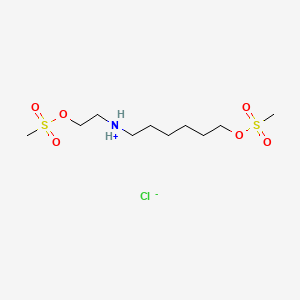
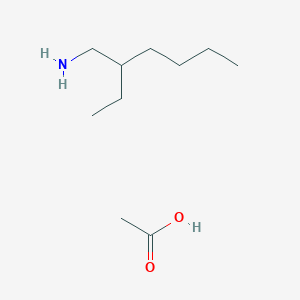
![(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester](/img/structure/B13767337.png)


![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)
